N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with the molecular formula and a molecular weight of approximately 473.59 g/mol. This compound is characterized by its unique structural features, which include a sulfamoyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety. It is typically utilized in scientific research, particularly in pharmacological studies due to its potential therapeutic properties.
The synthesis of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide involves several key steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are often proprietary or vary significantly based on laboratory protocols.
The structure of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide can be represented using various notations:
InChI=1S/C24H31N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-20-21(15-18)32-16-24(3,4)23(29)27(20)14-6-2/h8-13,15,26H,5-7,14,16H2,1-4H3,(H,25,28)
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC
These representations provide insight into the compound’s connectivity and functional groups.
The compound's stability and reactivity can be inferred from its molecular weight and structure. The presence of multiple functional groups suggests potential for diverse chemical interactions.
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions typical of amides and sulfonamides:
These reactions are crucial for modifying the compound for specific applications or studying its reactivity profile.
The precise mechanism of action for N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The sulfamoyl group may enhance binding affinity to target sites due to its ability to form hydrogen bonds and ionic interactions.
Research suggests that compounds with similar structures may exhibit activity through inhibition of specific pathways involved in disease processes. For instance, they may act as inhibitors of bacterial growth or modulators of neurotransmitter systems.
Key physical properties include:
Relevant chemical properties include:
These properties play a significant role in determining the compound's behavior in biological systems and its suitability for various applications.
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide has potential applications in:
The ongoing research into this compound highlights its versatility and potential significance in various scientific fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: